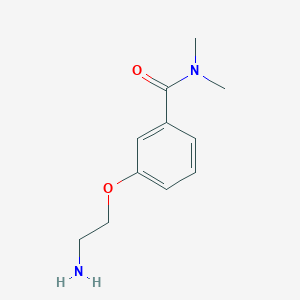![molecular formula C7H4ClN3O B1437718 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one CAS No. 746671-60-3](/img/structure/B1437718.png)
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
The molecular structure of “6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is C7H4ClN3O with a molecular weight of 181.57916 .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Applications De Recherche Scientifique
Antitumor Activity
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have shown promising results in antitumor activity. They have been found to be effective against various tumor cell lines due to their ability to inhibit dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells .
Antibacterial Properties
These compounds also exhibit antibacterial properties. Their structural similarity to quinazoline makes them potent against a range of bacterial infections, providing a scaffold for developing new antibacterial agents .
CNS Depressive and Anticonvulsant Effects
The central nervous system (CNS) depressive and anticonvulsant effects of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one derivatives make them potential candidates for treating epilepsy and other seizure disorders .
Anti-inflammatory and Antioxidant Activities
Pyrido[2,3-d]pyrimidine derivatives have been evaluated as novel lipoxygenase inhibitors with potential antioxidant and anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .
Synthesis of Heterocyclic Structures
The compound serves as a key intermediate in synthesizing ortho-fused bicyclic heterocyclic structures, which are valuable in medicinal chemistry for creating diverse pharmacological agents .
Orientations Futures
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .
Propriétés
IUPAC Name |
6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)




![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)





